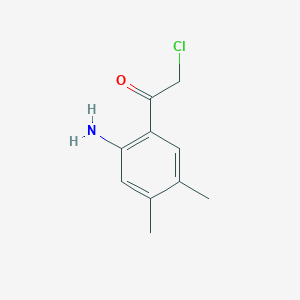
1-(2-Amino-4,5-dimethylphenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- is a chemical compound with a unique structure that includes an ethanone group, an amino group, and a chloro group attached to a dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- typically involves the reaction of 2-amino-4,5-dimethylphenyl with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to form the corresponding ethanone derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethanone derivatives.
Substitution: Amino or thiol-substituted ethanone derivatives.
Scientific Research Applications
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- can be compared with other similar compounds, such as:
Ethanone,1-(2-amino-4,5-dimethylphenyl)-: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-bromo-: Contains a bromo group instead of a chloro group, which may result in different chemical and biological properties.
Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-fluoro-: Contains a fluoro group, which can significantly alter its reactivity and interactions with biological molecules.
The presence of the chloro group in Ethanone,1-(2-amino-4,5-dimethylphenyl)-2-chloro- makes it unique and may confer specific properties that are not observed in its analogs.
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(2-amino-4,5-dimethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-6-3-8(10(13)5-11)9(12)4-7(6)2/h3-4H,5,12H2,1-2H3 |
InChI Key |
QHCPXJGRNIPPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


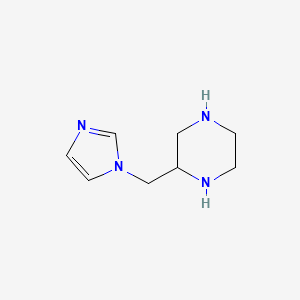
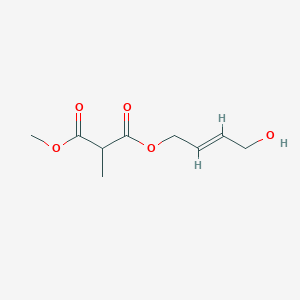
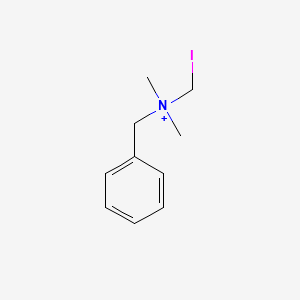
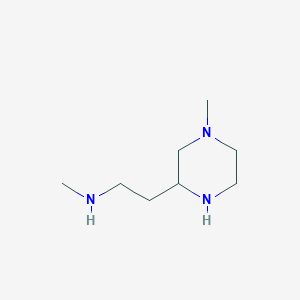

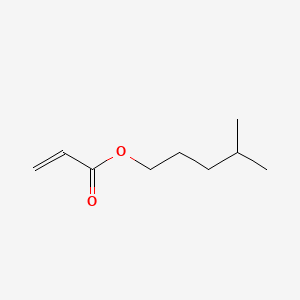

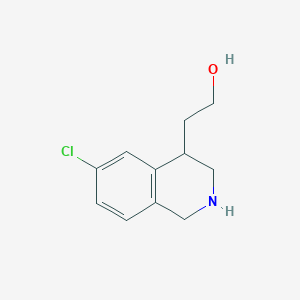
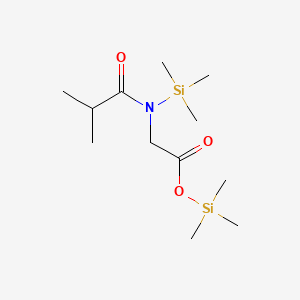
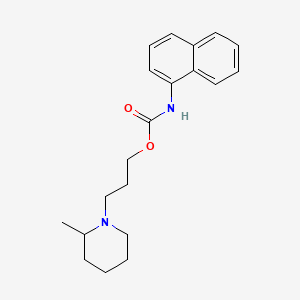

![Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-](/img/structure/B13795293.png)

![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
